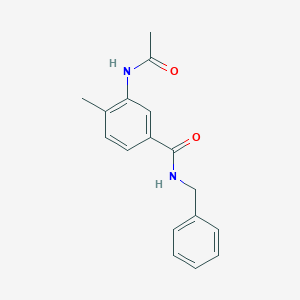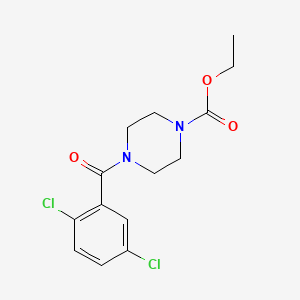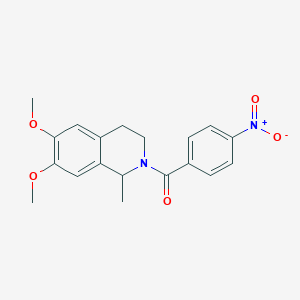
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent and selective inhibitor of dopamine beta-hydroxylase, which is an enzyme involved in the synthesis of norepinephrine. This compound has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the inhibition of dopamine beta-hydroxylase, which leads to a decrease in the synthesis of norepinephrine. This results in a reduction in the levels of norepinephrine in various tissues and organs, which can have a range of physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of norepinephrine in various tissues and organs, which can have effects on blood pressure, heart rate, and other physiological processes. It has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potency and selectivity as an inhibitor of dopamine beta-hydroxylase. This makes it a valuable tool for studying the role of norepinephrine in various physiological processes. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Another area of interest is the role of norepinephrine in various physiological processes, and how this compound can be used to study these processes. Additionally, there is potential for the development of new compounds based on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline that may have improved potency and selectivity as inhibitors of dopamine beta-hydroxylase.
合成法
The synthesis of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethylformamide. The product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of dopamine beta-hydroxylase, which makes it a valuable tool for studying the role of norepinephrine in various physiological processes.
特性
IUPAC Name |
(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-16-11-18(26-3)17(25-2)10-14(16)8-9-20(12)19(22)13-4-6-15(7-5-13)21(23)24/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXCUKAUHHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

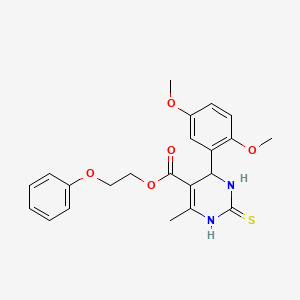
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)
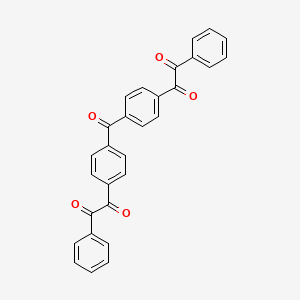
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)
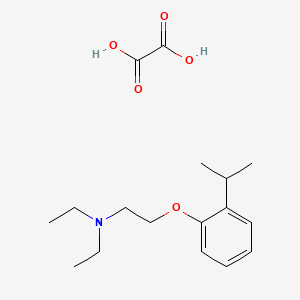
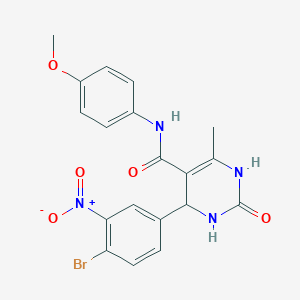
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)

